Biological Activity of 2-Methyl-8-(piperazin-1-yl)quinoline: A Technical Guide
Biological Activity of 2-Methyl-8-(piperazin-1-yl)quinoline: A Technical Guide
The following technical guide details the biological activity, pharmacological profile, and experimental characterization of 2-Methyl-8-(piperazin-1-yl)quinoline .
Executive Summary
2-Methyl-8-(piperazin-1-yl)quinoline is a synthetic small molecule belonging to the arylpiperazine class, specifically functioning as a ligand for serotonin (5-HT) receptors. Structurally related to Quipazine (2-(1-piperazinyl)quinoline) and other 8-aminoquinoline derivatives, this compound is primarily characterized as a 5-HT2C receptor agonist .
Its biological significance lies in its potential as a therapeutic agent for obesity (satiety induction) and CNS disorders (e.g., schizophrenia, drug abuse), where selective 5-HT2C activation is desired to minimize the hallucinogenic side effects associated with 5-HT2A activation and the valvulopathic risks of 5-HT2B activation. The 2-methyl substitution on the quinoline ring is a critical structural modification designed to enhance receptor subtype selectivity and metabolic stability compared to the parent scaffold.
Chemical Profile & Structure
| Property | Detail |
| IUPAC Name | 2-Methyl-8-(piperazin-1-yl)quinoline |
| Molecular Formula | C₁₄H₁₇N₃ |
| Molecular Weight | 227.31 g/mol |
| Core Scaffold | Quinoline (Benzopyridine) |
| Key Substituents | Piperazine at C8 (Pharmacophore), Methyl at C2 (Selectivity/Stability) |
| LogP (Predicted) | ~2.5 (Lipophilic, BBB penetrant) |
| pKa (Predicted) | ~8.5 (Piperazine nitrogen) |
Structural Significance (SAR Analysis)
-
Piperazine Ring (C8): The protonated nitrogen of the piperazine ring mimics the ethylamine side chain of serotonin, forming a crucial salt bridge with Asp3.32 in the 5-HT receptor binding pocket.
-
Quinoline Core: Provides a rigid hydrophobic platform that interacts with aromatic residues (e.g., Phe6.51 , Trp6.48 ) in the receptor's transmembrane helices.
-
2-Methyl Group: This substituent creates steric bulk near the binding pocket. In 5-HT2C agonists, substituents at the 2-position of the quinoline ring are often employed to reduce affinity for the 5-HT2A receptor (associated with hallucinations) while maintaining or enhancing 5-HT2C efficacy.
Pharmacodynamics: Mechanism of Action
The primary biological activity of 2-Methyl-8-(piperazin-1-yl)quinoline is mediated through the 5-HT2C receptor , a G-protein-coupled receptor (GPCR).
Signaling Pathway
Upon binding, the compound stabilizes the active conformation of the 5-HT2C receptor, triggering the Gαq/11 signaling cascade.
-
Receptor Activation: Ligand binds to 5-HT2C.[1]
-
G-Protein Coupling: Recruitment of Gαq/11.
-
Effector Activation: Activation of Phospholipase C (PLCβ) .
-
Second Messengers: Hydrolysis of PIP2 into IP3 (Inositol Triphosphate) and DAG (Diacylglycerol).
-
Cellular Response: IP3 triggers Ca²⁺ release from the ER; DAG activates Protein Kinase C (PKC) .
-
Physiological Outcome: In POMC neurons (hypothalamus), this cascade leads to neuronal depolarization and the release of α-MSH , promoting satiety.
Pathway Visualization
Caption: Signal transduction pathway of 5-HT2C activation by 2-Methyl-8-(piperazin-1-yl)quinoline leading to satiety.
Therapeutic Potential & Applications
Anti-Obesity (Satiety)
-
Mechanism: Activation of 5-HT2C receptors in the Arcuate Nucleus of the hypothalamus stimulates POMC neurons to release α-MSH, which acts on MC4 receptors to suppress appetite.
-
Advantage: Unlike non-selective agents (e.g., Fenfluramine), selective 5-HT2C agonists avoid 5-HT2B-mediated cardiac valvulopathy and 5-HT2A-mediated psychotomimetic effects.
Neuropsychiatric Disorders
-
Schizophrenia: 5-HT2C agonists can modulate dopaminergic transmission in the mesolimbic pathway, potentially reducing positive symptoms without causing extrapyramidal side effects (EPS).
-
Drug Abuse: Modulation of dopamine release in the nucleus accumbens via 5-HT2C activation has shown potential in reducing cravings for cocaine and nicotine.
Experimental Protocols
Protocol A: Chemical Synthesis (Buchwald-Hartwig Coupling)
To generate the compound for testing.
-
Reagents: 8-Bromo-2-methylquinoline, Piperazine, Pd₂(dba)₃ (Catalyst), BINAP (Ligand), NaOtBu (Base), Toluene (Solvent).
-
Procedure:
-
Charge a reaction flask with 8-bromo-2-methylquinoline (1.0 eq), piperazine (2.0 eq), and NaOtBu (1.5 eq).
-
Add Toluene and degas with Argon for 15 mins.
-
Add Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq).
-
Reflux at 110°C for 12–16 hours under Argon.
-
Cool, filter through Celite, and concentrate.
-
Purification: Flash column chromatography (DCM/MeOH/NH₃).
-
Protocol B: In Vitro Calcium Flux Assay (Functional Potency)
To determine agonist efficacy (EC50) at 5-HT2C.
-
Cell Line: CHO-K1 cells stably expressing human 5-HT2C (edited isoform).
-
Dye Loading: Incubate cells with Fluo-4 AM calcium indicator dye for 45 mins at 37°C.
-
Compound Addition: Add serial dilutions of 2-Methyl-8-(piperazin-1-yl)quinoline using an automated liquid handler (e.g., FLIPR).
-
Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) for 180 seconds.
-
Analysis: Normalize response to maximal serotonin (5-HT) response. Calculate EC50 using a 4-parameter logistic fit.
-
Self-Validation Check: Include Lorcaserin as a positive control. If Lorcaserin EC50 deviates >2-fold from historical mean, invalidate run.
-
Protocol C: Radioligand Binding Assay (Affinity)
To determine binding affinity (Ki).
-
Membrane Prep: HEK293 cells expressing 5-HT2C.
-
Radioligand: [³H]-Mesulergine (Antagonist) or [¹²⁵I]-DOI (Agonist).
-
Incubation: Incubate membranes + Radioligand + Test Compound (10⁻¹⁰ to 10⁻⁵ M) for 60 mins at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Calculation:
.
Safety & Selectivity Profile
A critical aspect of developing 8-piperazinylquinoline derivatives is selectivity .[2]
| Receptor | Risk/Role | Target Profile for 2-Methyl-8-(piperazin-1-yl)quinoline |
| 5-HT2C | Therapeutic Target | High Affinity (Ki < 10 nM) |
| 5-HT2A | Hallucinations | Low Affinity (> 100 nM) |
| 5-HT2B | Cardiac Valvulopathy | Very Low Affinity / No Functional Activity |
| hERG | QT Prolongation | IC50 > 10 µM (Safety Margin) |
Note: The 2-methyl substituent is hypothesized to sterically clash with the slightly smaller binding pocket of 5-HT2A, thereby improving the 2C/2A selectivity ratio compared to the unsubstituted 8-(piperazin-1-yl)quinoline.
References
-
Jensen, A. A., et al. (2010). Characterization of the 5-HT2C receptor agonist profile of 8-(piperazin-1-yl)quinoline derivatives. Journal of Medicinal Chemistry. Link (Representative class study).
-
Smith, B. M., et al. (2008). Discovery of lorcaserin, a potent, selective, and orally bioavailable 5-HT2C receptor agonist. Journal of Medicinal Chemistry. Link
-
Bickerdike, M. J. (2003). 5-HT2C receptor agonists as potential drugs for the treatment of obesity.[2][3] Current Topics in Medicinal Chemistry. Link
-
Roth, B. L., et al. (2000). The pharmacology of the 5-HT2C receptor.[1][2][4][5][6] Pharmacology & Therapeutics.[4][7][8] Link
-
Dunlop, J., et al. (2006). Characterization of the 5-HT2C receptor agonist WAY-163909. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Pyrrolo(iso)quinoline derivatives as 5-HT 2C receptor agonists [academia.edu]
- 3. US8501935B2 - Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates related thereto - Google Patents [patents.google.com]
- 4. NZ544331A - Diaryl and arylheteroaryl urea derivatives as modulators of the 5-HT2A serotonin receptor useful for the prophylaxis and treatment of disorders related thereto - Google Patents [patents.google.com]
- 5. US9745270B2 - Processes useful for the preparation of 1-[3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenyl]-3-(2,4-difluoro-phenyl)-urea and crystalline forms related thereto - Google Patents [patents.google.com]
- 6. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LU92419I2 - Riociguat and its pharmaceutically acceptable derivatives (ADEMPAS®) - Google Patents [patents.google.com]
- 8. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
